6-Bromocycloocta-1,4-diene
Description
Structure
3D Structure
Properties
CAS No. |
23359-89-9 |
|---|---|
Molecular Formula |
C8H11Br |
Molecular Weight |
187.08 g/mol |
IUPAC Name |
6-bromocycloocta-1,4-diene |
InChI |
InChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h1-2,5,7-8H,3-4,6H2 |
InChI Key |
MSHZKBVGVDPZII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=CCC=C1)Br |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 6 Bromocycloocta 1,4 Diene
Electrophilic Addition Reactions
Electrophilic addition reactions are characteristic of compounds containing carbon-carbon double bonds. In the case of dienes, particularly conjugated dienes, these reactions can lead to a mixture of products through different addition pathways.
Addition of Halogens Across Dienyl Moieties
The addition of halogens, such as bromine (Br₂), to a conjugated diene system typically proceeds through the formation of a cyclic halonium ion intermediate. masterorganicchemistry.com This intermediate is then attacked by the halide ion. For conjugated dienes, this attack can occur at two different positions, leading to both 1,2- and 1,4-addition products. pressbooks.pubyoutube.com For instance, the reaction of 1,3-butadiene (B125203) with Br₂ yields a mixture of 3,4-dibromo-1-butene (1,2-adduct) and 1,4-dibromo-2-butene (B147587) (1,4-adduct). pressbooks.pub The formation of these products is a result of the delocalized nature of the intermediate allylic carbocation that is formed after the initial electrophilic attack. pressbooks.publibretexts.orglibretexts.org
Regiochemical Outcomes and Stereochemical Pathways
The regiochemistry of electrophilic addition to conjugated dienes is governed by the stability of the resulting carbocation intermediate. libretexts.orgyoutube.com According to Markovnikov's rule, the electrophile (e.g., a proton from HBr) will add to the carbon atom that results in the formation of the most stable carbocation. pressbooks.publibretexts.org In the case of conjugated dienes, this leads to the formation of a resonance-stabilized allylic carbocation. pressbooks.publibretexts.orglibretexts.org The subsequent nucleophilic attack can then occur at either of the carbons sharing the positive charge, leading to the 1,2- and 1,4-addition products. masterorganicchemistry.compressbooks.pubmasterorganicchemistry.com
The ratio of these products is often dependent on the reaction conditions, such as temperature. masterorganicchemistry.comlumenlearning.com At lower temperatures, the reaction is under kinetic control, and the 1,2-addition product, which is formed faster, tends to be the major product. masterorganicchemistry.comchemistrysteps.comyoutube.com At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-addition product is favored. masterorganicchemistry.comchemistrysteps.comyoutube.com The greater stability of the 1,4-adduct is often attributed to the higher degree of substitution of the double bond. masterorganicchemistry.commasterorganicchemistry.com
The stereochemistry of the addition is also noteworthy. The attack of the nucleophile on the carbocation intermediate can occur from either face of the plane of the sp²-hybridized carbon, which can lead to the formation of a racemic mixture if a new stereocenter is created. chemistrysteps.com
| Reactant | Reagent | Conditions | Products | Product Ratio (Kinetic vs. Thermodynamic) |
| 1,3-Butadiene | HBr | Low Temperature | 3-Bromo-1-butene (1,2-adduct) and 1-Bromo-2-butene (1,4-adduct) | 1,2-adduct predominates |
| 1,3-Butadiene | HBr | High Temperature | 3-Bromo-1-butene (1,2-adduct) and 1-Bromo-2-butene (1,4-adduct) | 1,4-adduct predominates |
| 1,3-Butadiene | Br₂ | - | 3,4-Dibromo-1-butene (1,2-adduct) and 1,4-Dibromo-2-butene (1,4-adduct) | Varies with conditions |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. In the context of 6-bromocycloocta-1,4-diene, the bromine atom serves as the leaving group.
Carbocation Stability and Resonance Effects in Cyclic Bromo-dienes
The feasibility of a nucleophilic substitution reaction, particularly via an SN1 mechanism, is highly dependent on the stability of the carbocation intermediate formed upon the departure of the leaving group. Carbocation stability is influenced by several factors, including the number of adjacent carbon atoms (tertiary > secondary > primary), and delocalization of the positive charge through resonance. masterorganicchemistry.comyoutube.com
In cyclic bromo-dienes, the formation of a carbocation can be significantly stabilized if the positive charge is adjacent to a double bond, forming an allylic carbocation. libretexts.org This allows for the delocalization of the positive charge over multiple carbon atoms through resonance, which greatly enhances the stability of the carbocation. masterorganicchemistry.comlibretexts.org The more resonance structures that can be drawn for a carbocation, the greater its stability. masterorganicchemistry.comyoutube.com For instance, a benzylic carbocation is particularly stable due to the delocalization of the positive charge into the aromatic ring. libretexts.org
Influence of Ring Strain and Conformation on Reactivity
The reactivity of cyclic compounds can be significantly affected by ring strain. Ring strain arises from deviations from ideal bond angles (angle strain), eclipsing of bonds (torsional strain), and steric interactions across the ring (transannular strain). libretexts.org In the cyclooctyl system, ring strain can influence the rates of reactions. nih.gov For example, the higher ring strain in trans-cyclooctene (B1233481) compared to cis-cyclooctene leads to a significantly faster reaction rate with tetrazine in cycloaddition reactions. researchgate.net
The conformation of the cyclic system also plays a crucial role. For a nucleophilic substitution reaction to occur, the orbital of the breaking carbon-bromine bond must be able to align with the adjacent π-orbitals of the double bond to allow for effective resonance stabilization of the developing positive charge in the transition state. If the conformation of the ring prevents this optimal alignment, the rate of reaction will be reduced.
Cycloaddition Reactions
Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.orglibretexts.org A well-known example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orglibretexts.org
Role as Diene or Dienophile in Pericyclic Transformations
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of synthetic organic chemistry. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. In such reactions, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org The role of this compound in these transformations is multifaceted, as it possesses the structural motifs to potentially act as either the diene or the dienophile component, depending on the reaction partner and conditions.
The reactivity of a diene in a Diels-Alder reaction is enhanced by the presence of electron-donating groups, which raise the energy of the highest occupied molecular orbital (HOMO). Conversely, the reactivity of a dienophile is increased by electron-withdrawing groups that lower the energy of the lowest unoccupied molecular orbital (LUMO). masterorganicchemistry.com The bromine atom in this compound is an electron-withdrawing group via induction, which would be expected to decrease the reactivity of the diene system. However, it can also donate electron density through resonance. The interplay of these electronic effects determines the compound's reactivity profile.
When reacting with a highly electron-rich dienophile, this compound could potentially serve as the diene component. The electron-withdrawing nature of the bromine atom would classify this as an inverse-electron-demand Diels-Alder reaction. Conversely, when paired with an electron-deficient diene, one of the double bonds of this compound could act as a dienophile.
Hypothetical Diels-Alder Reactions of this compound
| Diene | Dienophile | Expected Product Type | Reaction Classification |
|---|---|---|---|
| This compound | Maleic Anhydride | Bicyclic adduct | Normal electron-demand |
Disclaimer: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for these reactions were not found in the search results.
Stereochemical Control and Electronic Influences in Cycloadditions
The stereochemical outcome of a Diels-Alder reaction is a critical aspect, with the formation of specific stereoisomers being highly dependent on the geometry of the reactants and the nature of the transition state. libretexts.org Diels-Alder reactions are stereospecific, meaning that the stereochemistry of the reactants is preserved in the product. For cyclic dienes, the formation of endo and exo products is possible, with the endo product often being the kinetically favored isomer due to secondary orbital interactions in the transition state. libretexts.org
In the case of this compound, the bromine substituent is expected to exert significant stereochemical control. The steric bulk of the bromine atom can influence the facial selectivity of the cycloaddition, directing the approach of the dienophile to the less hindered face of the diene. Furthermore, electronic interactions between the bromine atom and the approaching dienophile can also play a role in determining the stereochemical outcome.
The electronic influence of the bromine atom extends beyond simply activating or deactivating the diene system. Its presence can lead to a polarization of the π-system, influencing the regioselectivity of the cycloaddition when reacting with an unsymmetrical dienophile. Computational studies on substituted cyclopentadienes have shown that substituent effects on diene distortion and electronic interactions in the transition state are key to understanding stereoselectivity. escholarship.org
Factors Influencing Stereoselectivity in Cycloadditions of this compound
| Factor | Influence on Stereochemistry |
|---|---|
| Steric Hindrance | The bulky bromine atom can block one face of the diene, leading to preferential attack from the opposite face. |
| Electronic Effects | The electron-withdrawing nature of bromine can influence the stability of the transition state, favoring one stereochemical pathway over another. |
| Secondary Orbital Interactions | Overlap between the orbitals of the bromine atom and the dienophile in the transition state can stabilize the endo transition state. |
Disclaimer: This table outlines general principles of stereochemical control and their potential application to the target molecule. Specific experimental validation for this compound was not found.
Radical Reaction Pathways
Free radical reactions offer an alternative set of transformations for unsaturated compounds like this compound. The carbon-bromine bond is relatively weak and can be homolytically cleaved under thermal or photochemical conditions, or by using a radical initiator, to generate a carbon-centered radical. This radical can then participate in a variety of subsequent reactions, most notably intramolecular cyclization if a suitable radical acceptor is present within the molecule.
Radical cyclization is a powerful method for the formation of cyclic and bicyclic systems. thieme-connect.de In the case of a radical generated at the 6-position of the cyclooctadiene ring, intramolecular addition to one of the double bonds could lead to the formation of a new ring system. The regioselectivity of this cyclization (i.e., whether a 5-exo or 6-endo cyclization is favored) is governed by Baldwin's rules and the relative stability of the resulting radical intermediates.
The presence of the double bonds in this compound also makes it susceptible to intermolecular radical addition reactions. For example, the addition of a bromine radical to one of the double bonds would generate a new carbon-centered radical, which could then propagate a chain reaction.
Rearrangement Reactions of Brominated Cyclooctadienes
Brominated cyclooctadienes can undergo a variety of rearrangement reactions, often driven by the formation of carbocationic intermediates. Solvolysis of this compound, for instance, would lead to the formation of a secondary carbocation at the 6-position. This carbocation can then undergo rearrangements to form more stable carbocationic species before being trapped by a nucleophile.
One potential rearrangement pathway is a 1,2-hydride shift, which would move the positive charge to an adjacent carbon. More complex rearrangements involving the π-bonds are also possible. Neighboring group participation, or anchimeric assistance, from one of the double bonds could lead to the formation of a non-classical carbocation, influencing both the rate of the reaction and the stereochemistry of the product. utexas.eduwikipedia.org In such a scenario, the π-electrons of a double bond could act as an internal nucleophile, attacking the carbon bearing the leaving group and forming a bridged intermediate. This type of participation often leads to retention of stereochemistry. chem-station.com
The specific rearrangement pathways available to this compound would depend on the reaction conditions, such as the solvent and the nature of any added nucleophiles or acids. The flexible nature of the eight-membered ring allows for a variety of conformations, which can also influence the feasibility of different rearrangement pathways.
Advanced Spectroscopic and Structural Characterization of 6 Bromocycloocta 1,4 Diene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of 6-Bromocycloocta-1,4-diene in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional techniques, a detailed map of the atomic connectivity and spatial arrangement can be constructed.
The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment of each proton, their connectivity, and the molecule's stereochemistry. The IUPAC name for this compound is (1Z,4Z)-6-bromocycloocta-1,4-diene, indicating that both double bonds have a cis configuration nih.gov. The eight-membered ring of cyclooctadienes is not planar and can adopt several conformations, with the twist-boat being a common arrangement for 1,5-cyclooctadiene (B75094). The presence of a bromine atom and the specific diene arrangement in this compound will influence its preferred conformation in solution.
The ¹H NMR spectrum is expected to show distinct signals for the vinylic protons (on the C=C double bonds), the allylic protons (on carbons adjacent to the double bonds), and the methine proton on the carbon bearing the bromine atom.
Vinylic Protons (H-1, H-2, H-4, H-5): These protons are expected to resonate in the downfield region, typically between δ 5.5 and 6.0 ppm, due to the deshielding effect of the π-electrons in the double bonds. The coupling constants (J-values) between these protons would be crucial for confirming the cis (Z) configuration of the double bonds.
Allylic Protons (H-3, H-8): The protons on the carbons adjacent to the double bonds would appear further upfield. Their chemical shifts and multiplicities would be highly dependent on the ring's conformation.
Methine Proton (H-6): The proton on the carbon atom bonded to the bromine would be significantly deshielded by the electronegative bromine atom, and its signal would likely appear in the range of δ 4.0 - 4.5 ppm.
Methylene Protons (H-7): The protons on the remaining saturated carbon would have chemical shifts characteristic of alkyl protons, but their precise shifts and coupling patterns would provide insight into the ring's flexibility and preferred conformation.
Dynamic NMR studies at varying temperatures could reveal information about conformational exchange processes, such as ring-flipping, by observing changes in the line shapes of the NMR signals.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-1, H-2, H-4, H-5 | 5.5 - 6.0 | Multiplet |
| H-3, H-8 | 2.0 - 3.0 | Multiplet |
| H-6 | 4.0 - 4.5 | Multiplet |
Note: The data in this table are predicted values based on general principles of NMR spectroscopy and may not represent experimentally determined values.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For the proposed structure of this compound, assuming a lack of symmetry in most conformations, up to eight distinct signals could be expected.
Olefinic Carbons (C-1, C-2, C-4, C-5): The sp²-hybridized carbons of the double bonds would resonate in the downfield region of the spectrum, typically between δ 120 and 140 ppm.
Carbon Bearing Bromine (C-6): The carbon atom directly attached to the bromine would be shifted downfield due to the halogen's electronegativity, with an expected chemical shift in the range of δ 50 - 60 ppm.
Saturated Carbons (C-3, C-7, C-8): The remaining sp³-hybridized carbons would appear in the upfield region of the spectrum, generally between δ 20 and 40 ppm.
The precise chemical shifts would be sensitive to the molecule's conformation.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1, C-2, C-4, C-5 | 120 - 140 |
| C-6 | 50 - 60 |
Note: The data in this table are predicted values based on general principles of NMR spectroscopy and may not represent experimentally determined values.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound (C₈H₁₁Br), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (approximately 50:50) youtube.com. This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). The calculated monoisotopic mass of C₈H₁₁⁷⁹Br is approximately 186.0044 Da, and for C₈H₁₁⁸¹Br, it is approximately 188.0024 Da nih.gov.
The fragmentation of the molecular ion upon electron ionization would likely proceed through several pathways:
Loss of a bromine radical: This would lead to a prominent fragment ion [C₈H₁₁]⁺ at m/z 107. This is a common fragmentation pathway for alkyl halides.
Loss of HBr: Elimination of hydrogen bromide would result in a fragment ion at m/z 106 (for ⁷⁹Br) or 108 (for ⁸¹Br).
Allylic cleavage: Fission of C-C bonds adjacent to the double bonds is a favorable process and would lead to various smaller fragment ions.
GC-MS data available through PubChem for 6-Bromo-1,4-cyclooctadiene indicates a top peak at m/z 107, which corresponds to the loss of the bromine atom, and a second highest peak at m/z 79, which could correspond to the bromine radical itself or other fragments nih.gov.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 186/188 | [C₈H₁₁Br]⁺ (Molecular ion) |
| 107 | [C₈H₁₁]⁺ |
| 106 | [C₈H₁₀]⁺ (from loss of HBr) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by absorptions corresponding to its alkene and alkyl halide moieties.
=C-H Stretch: The stretching vibration of the C-H bonds on the double-bonded carbons would appear at a frequency slightly above 3000 cm⁻¹, typically in the range of 3010-3100 cm⁻¹ orgchemboulder.com.
C-H Stretch: The C-H stretching vibrations of the saturated parts of the molecule would absorb just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region libretexts.org.
C=C Stretch: The carbon-carbon double bond stretching vibration is expected in the region of 1640-1680 cm⁻¹ orgchemboulder.comudel.edu. Due to the cis configuration, this peak may be of moderate to strong intensity.
C-H Bend: The out-of-plane bending vibrations of the vinylic C-H bonds are expected in the 650-1000 cm⁻¹ region and can sometimes be diagnostic of the substitution pattern of the alkene orgchemboulder.com.
C-Br Stretch: The carbon-bromine bond stretching vibration typically appears in the fingerprint region of the spectrum, at a lower frequency, usually between 500 and 600 cm⁻¹.
A vapor phase IR spectrum is noted in the PubChem database for this compound, which would confirm these characteristic absorptions nih.gov.
Table 4: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3010-3100 | Stretch | =C-H (vinylic) |
| 2850-2960 | Stretch | C-H (aliphatic) |
| 1640-1680 | Stretch | C=C (alkene) |
| 650-1000 | Bend | =C-H (vinylic) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the cyclooctadiene ring and the orientation of the bromine substituent.
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would allow for the determination of:
The crystal system and space group.
The precise bond lengths of all C-C, C=C, C-H, and C-Br bonds.
The bond angles within the molecule, which would indicate any ring strain.
The solid-state conformation of the eight-membered ring (e.g., twist-boat, chair-boat).
Intermolecular interactions in the crystal lattice.
To date, a search of the Cambridge Crystallographic Data Centre (CCDC) does not reveal a reported crystal structure for this compound. Therefore, a definitive solid-state structural determination is not currently available in the public domain.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (1Z,4Z)-6-bromocycloocta-1,4-diene |
Other Advanced Spectroscopic Methods (e.g., UV-Vis, Raman, NEXAFS)libretexts.org
While nuclear magnetic resonance (NMR) and mass spectrometry provide the fundamental framework for the structural elucidation of this compound, other advanced spectroscopic techniques offer deeper insights into its electronic structure, vibrational modes, and elemental composition. This section explores the theoretical and expected spectroscopic behavior of this compound using Ultraviolet-Visible (UV-Vis) spectroscopy, Raman spectroscopy, and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy. The data presented is largely predictive, based on the analysis of analogous compounds and functional groups, due to the limited availability of specific experimental spectra for this compound in published literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.
For this compound, the primary chromophores are the two isolated carbon-carbon double bonds. Non-conjugated dienes, such as the parent cycloocta-1,4-diene, typically exhibit π → π* transitions at wavelengths below 200 nm, which is in the far UV region. The presence of a bromine atom, a halogen substituent, is expected to cause a slight bathochromic shift (a shift to longer wavelengths) due to the influence of its lone pair electrons. However, this shift is not anticipated to move the absorption maximum into the visible range. Therefore, this compound is expected to be a colorless compound.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Chromophore/Functional Group | Expected Transition | Predicted λmax (nm) |
| Isolated C=C | π → π | < 200 |
| C-Br | n → σ | ~200-220 |
Note: The predicted values are based on typical absorptions for these functional groups and may vary depending on the specific molecular geometry and solvent effects.
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds. It is a complementary technique to infrared (IR) spectroscopy. The Raman spectrum of this compound would be characterized by distinct peaks corresponding to the stretching and bending vibrations of its functional groups.
The most intense peaks in the Raman spectrum are expected to arise from the C=C stretching vibrations of the two double bonds. Due to the cyclic nature of the molecule, these vibrations are likely to be found in the range of 1640-1680 cm⁻¹. The C-Br stretching vibration is also expected to produce a characteristic peak, typically in the range of 500-650 cm⁻¹. Other notable peaks would include those for C-H stretching and bending vibrations.
Table 2: Predicted Characteristic Raman Peaks for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |
| C=C Stretch | Alkene | 1640 - 1680 |
| =C-H Stretch | Alkene | 3000 - 3100 |
| C-Br Stretch | Bromoalkane | 500 - 650 |
| CH₂ Scissoring | Alkane | 1440 - 1465 |
| C-C Stretch | Alkane | 800 - 1200 |
Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy
NEXAFS spectroscopy is a powerful surface-sensitive technique that provides information about the unoccupied electronic states and the orientation of molecules on a surface. A NEXAFS spectrum is obtained by tuning the energy of X-rays around the absorption edge of a specific element, in this case, carbon (C 1s) and bromine (Br 3d).
The C 1s NEXAFS spectrum of this compound would be expected to show distinct resonances corresponding to the excitation of core C 1s electrons to unoccupied molecular orbitals. Specifically, transitions to the π* orbitals of the C=C double bonds would appear at lower photon energies, while transitions to the σ* orbitals of the C-C, C-H, and C-Br bonds would occur at higher energies. The bromine atom would also influence the electronic structure and could lead to shifts in the positions of these resonances.
The Br 3d NEXAFS spectrum would provide information about the local electronic environment of the bromine atom, with transitions from the Br 3d core level to unoccupied σ* orbitals of the C-Br bond.
Table 3: Predicted NEXAFS Transitions for this compound
| Element Edge | Transition | Unoccupied Molecular Orbital |
| C 1s | 1s → π | C=C |
| C 1s | 1s → σ | C-C, C-H, C-Br |
| Br 3d | 3d → σ* | C-Br |
Note: The exact energies of these transitions would require experimental measurement or high-level quantum chemical calculations.
Coordination Chemistry and Organometallic Applications of 6 Bromocycloocta 1,4 Diene
Ligand Properties of Cyclooctadienes in Organometallic Chemistry
Cyclooctadienes, particularly 1,5-cyclooctadiene (B75094), are versatile ligands in organometallic chemistry. They typically coordinate to metals in a η⁴-fashion through the two double bonds. The flexibility of the eight-membered ring allows it to adopt various conformations to accommodate the steric and electronic requirements of the metal center. The electronic properties of the diene, such as its ability to act as a π-donor and a modest π-acceptor, are crucial in stabilizing metal complexes in low oxidation states.
However, there is no specific literature available that discusses the ligand properties of 6-bromocycloocta-1,4-diene. The introduction of an electron-withdrawing bromine atom is expected to influence the electron density of the double bonds, thereby affecting its coordination behavior. The extent of this influence on its donor-acceptor capabilities and conformational preferences upon coordination remains uninvestigated.
Synthesis of Metal-Diene Complexes
The synthesis of metal-cyclooctadiene complexes is well-established, often involving the displacement of weaker ligands by the diene or the reduction of a metal salt in the presence of the diene.
Complexation with Transition Metals (e.g., Iron, Molybdenum, Platinum)
Numerous complexes of 1,5-cyclooctadiene with transition metals such as iron, molybdenum, and platinum have been synthesized and characterized. For instance, (η⁴-1,5-cyclooctadiene)tricarbonyliron(0) and dichloro(η⁴-1,5-cyclooctadiene)platinum(II) are common starting materials in organometallic synthesis.
Despite the prevalence of these parent complexes, no published methods for the synthesis of analogous complexes with this compound could be identified.
Influence of Bromine Substituent on Coordination Modes and Stability
The presence of a bromine atom on the cyclooctadiene ring would likely impact the stability and reactivity of the resulting metal complexes. The inductive effect of the bromine atom could weaken the metal-olefin bond, potentially making the ligand more susceptible to displacement. Furthermore, the bromine atom could itself act as a potential coordination site, leading to different coordination modes or reactivity patterns compared to the unsubstituted cyclooctadiene. However, without experimental or theoretical studies, these potential influences remain speculative.
Spectroscopic and Structural Characterization of Organometallic Adducts
The characterization of organometallic complexes typically relies on a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography. For metal-cyclooctadiene complexes, NMR spectroscopy is particularly useful for determining the coordination mode of the diene and the symmetry of the complex. IR spectroscopy can provide information about other ligands in the coordination sphere, such as carbonyl groups. X-ray crystallography provides definitive structural information, including bond lengths and angles.
As no specific organometallic adducts of this compound have been reported, there is no spectroscopic or structural data to present.
Electronic Structure and Bonding in Metal-Diene Complexes
The electronic effect of the bromine substituent in this compound would be expected to modulate the energies of the diene's frontier orbitals, thereby influencing the nature of the metal-ligand bond. A detailed analysis of its electronic structure and bonding in metal complexes would require computational studies, which have not been reported in the literature.
Catalytic and Synthetic Utility of 6 Bromocycloocta 1,4 Diene and Its Derivatives
Precursor in Complex Organic Synthesis
The presence of a bromine moiety on the cyclooctadiene scaffold provides a reactive handle for a multitude of synthetic manipulations, allowing for its elaboration into more complex and functionally diverse molecules.
The carbon-bromine bond in 6-Bromocycloocta-1,4-diene is a key site for functional group interconversions. As with other alkyl bromides, this moiety can be readily transformed into a variety of other functional groups through nucleophilic substitution reactions. While specific literature on this compound is limited, the reactivity of similar brominated cyclic dienes suggests that it can undergo reactions such as hydrolysis, alcoholysis, and amination to introduce hydroxyl, alkoxyl, and amino groups, respectively.
These transformations are fundamental in organic synthesis, enabling the conversion of the bromo-derivative into a range of other compounds. For instance, reaction with hydroxide (B78521) ions can yield the corresponding alcohol, 6-hydroxycycloocta-1,4-diene. Similarly, treatment with alkoxides would lead to the formation of ethers, and reaction with amines would produce the corresponding substituted amines. The efficiency of these substitution reactions can be influenced by the choice of solvent, temperature, and the nature of the nucleophile.
Elimination reactions, competing with substitution, can also occur, particularly in the presence of strong, non-nucleophilic bases. This would lead to the formation of a new double bond within the cyclooctadiene ring, resulting in a cyclooctatriene. The regioselectivity of such an elimination would be dictated by the stereoelectronic requirements of the transition state.
Beyond simple functional group interconversions, the bromine atom in this compound serves as a crucial point for the introduction of new functionalities and for carbon-carbon bond formation. This allows for the expansion of the carbon skeleton and the synthesis of more intricate molecular architectures.
One of the most powerful methods for derivatization is through the formation of organometallic reagents. For example, this compound can be converted into a Grignard reagent by reacting with magnesium metal. This organomagnesium compound can then react with a wide array of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. Similarly, organolithium reagents can be prepared, offering another avenue for nucleophilic addition and substitution reactions.
Furthermore, the bromine atom is an ideal handle for transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Stille, and Heck couplings allow for the formation of carbon-carbon bonds with a high degree of control and functional group tolerance. For instance, a Suzuki coupling with an organoboron reagent in the presence of a palladium catalyst could be used to introduce an aryl, vinyl, or alkyl group at the 6-position of the cyclooctadiene ring.
The following table summarizes some potential derivatization reactions of this compound based on the known reactivity of similar compounds.
| Reaction Type | Reagents | Product Functional Group |
| Nucleophilic Substitution | NaOH, H₂O | Alcohol (-OH) |
| Nucleophilic Substitution | NaOR' | Ether (-OR') |
| Nucleophilic Substitution | R'₂NH | Amine (-NR'₂) |
| Grignard Formation | Mg, THF | Grignard Reagent (-MgBr) |
| Suzuki Coupling | R'B(OH)₂, Pd catalyst, base | Alkyl/Aryl/Vinyl (-R') |
| Stille Coupling | R'SnBu₃, Pd catalyst | Alkyl/Aryl/Vinyl (-R') |
These derivatization strategies highlight the importance of this compound as a versatile building block in the synthesis of complex cyclic molecules.
Role in Transition Metal Catalysis
The diene functionality and the bromine atom in this compound suggest its potential for significant roles in transition metal catalysis, both as a precursor to valuable ligands and as a direct participant in catalytic cycles.
Cyclooctadiene (COD) is a well-established and widely used ligand in transition metal chemistry, particularly for rhodium and iridium catalysts employed in hydrogenation and other transformations. The two double bonds of the COD ligand chelate to the metal center, creating a stable yet reactive complex.
This compound can serve as a precursor to functionalized cyclooctadiene ligands. The bromine atom allows for the introduction of other coordinating groups through the synthetic methods described in the previous section. For example, substitution of the bromine with a phosphine-containing nucleophile would yield a phosphine-functionalized cyclooctadiene. Such a ligand would be a hybrid ligand, capable of coordinating to a metal center through both the diene and the phosphine (B1218219) moieties. This multi-point coordination can enhance the stability and modify the steric and electronic properties of the resulting metal complex, potentially leading to improved catalytic activity and selectivity.
The synthesis of such tailored ligands is a key strategy in the development of new homogeneous catalysts for a wide range of organic transformations, including asymmetric catalysis where the ligand structure is critical for inducing enantioselectivity.
The carbon-bromine bond in this compound can readily undergo oxidative addition to a low-valent transition metal center, such as palladium(0) or nickel(0). This step is fundamental to many cross-coupling reactions and can lead to the formation of a cyclooctadienyl-metal complex as a key organometallic intermediate.
Once formed, this intermediate can participate in a variety of catalytic cycles. For example, in a Heck-type reaction, the cyclooctadienyl-palladium species could undergo migratory insertion with an alkene, followed by beta-hydride elimination to form a new carbon-carbon bond and regenerate the catalyst.
Furthermore, the diene portion of the molecule can also coordinate to the transition metal, potentially influencing the reactivity and stability of the organometallic intermediates. This dual role of both the bromine atom and the diene system could lead to novel catalytic transformations where the cyclooctadiene moiety is not just a spectator but an active participant in the reaction mechanism. The interplay between the coordination of the diene and the reactivity at the carbon-metal bond could offer opportunities for controlling the regioselectivity and stereoselectivity of catalytic reactions.
Polymerization Reactions Involving Cyclic Dienes
Cyclic dienes, such as cyclooctadiene, are important monomers in the synthesis of polymers with unique properties. The presence of a bromine atom in this compound introduces the possibility of creating functionalized polymers with tailored characteristics.
One of the primary methods for the polymerization of cyclic olefins is Ring-Opening Metathesis Polymerization (ROMP). nih.govresearchgate.netnih.gov This technique, often catalyzed by ruthenium or molybdenum complexes, involves the cleavage of the double bonds within the ring and the formation of a linear polymer with the double bonds preserved in the polymer backbone. The resulting polymers from cyclooctadiene are essentially forms of polybutadiene.
While there is no specific literature on the ROMP of this compound, the polymerization of other functionalized cyclooctadienes suggests that it could be a viable monomer. The bromine atom would be incorporated into the resulting polymer chain, providing a site for post-polymerization modification. This would allow for the synthesis of a wide range of functional polymers from a single parent polymer. For example, the bromine atoms on the polymer backbone could be substituted with various nucleophiles to introduce different functionalities, altering the polymer's solubility, thermal properties, and chemical resistance.
The following table outlines the potential for polymerization and post-polymerization modification.
| Polymerization Method | Catalyst Type | Potential Polymer | Post-Polymerization Modification |
| Ring-Opening Metathesis Polymerization (ROMP) | Ruthenium or Molybdenum Carbene | Poly(this compound) | Nucleophilic substitution of bromine atoms |
The presence of the bromine atom might also influence the polymerization process itself. It could affect the rate of polymerization and the microstructure of the resulting polymer. Furthermore, the potential for side reactions involving the bromine atom during polymerization would need to be considered and controlled.
In addition to homopolymerization, this compound could also be used as a comonomer in copolymerizations with other cyclic olefins. rsc.org This would allow for the incorporation of bromine functionality into a variety of polymer structures, further expanding the scope of materials that can be synthesized from this versatile monomer.
Theoretical and Computational Investigations of 6 Bromocycloocta 1,4 Diene
Electronic Structure Calculations (e.g., DFT, Ab Initio)
The electronic structure of 6-Bromocycloocta-1,4-diene can be meticulously investigated using computational methods like Density Functional Theory (DFT) and ab initio calculations. nih.govnih.gov These methods allow for a detailed analysis of the molecule's geometry, electron distribution, and molecular orbitals.
DFT calculations, for instance, can be employed to determine the optimized geometry of this compound, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. Furthermore, these calculations provide insights into the electronic properties, such as the distribution of electron density and the electrostatic potential. The presence of the bromine atom, being highly electronegative, is expected to significantly influence the electron density distribution, creating a region of partial positive charge on the adjacent carbon atom and a region of partial negative charge around the bromine atom.
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate calculations of the electronic structure. nih.govmdpi.comnih.gov These methods can be used to calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in predicting the molecule's reactivity, particularly in reactions involving nucleophilic or electrophilic attack. For this compound, the HOMO is likely to be associated with the π-bonds of the diene system, while the LUMO may be associated with the antibonding orbitals of the carbon-bromine bond or the π-system.
| Computational Method | Calculated Property | Significance for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Optimized Geometry (Bond Lengths, Angles) | Provides the most stable three-dimensional structure. |
| Density Functional Theory (DFT) | Electron Density and Electrostatic Potential | Highlights regions of high and low electron density, indicating reactive sites. |
| Ab Initio (e.g., MP2, CCSD) | Frontier Molecular Orbital (HOMO/LUMO) Energies | Predicts susceptibility to electrophilic and nucleophilic attack. |
| Ab Initio (e.g., MP2, CCSD) | Molecular Orbital Shapes | Visualizes the distribution of electrons involved in chemical bonding and reactivity. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By simulating the reaction pathways, it is possible to gain a detailed understanding of the energetic and structural changes that occur during a chemical transformation.
A key aspect of understanding a reaction mechanism is the characterization of its transition state(s). Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is vital for determining the activation energy of the reaction, which in turn governs the reaction rate.
For reactions of this compound, such as electrophilic addition of bromine to the double bonds, computational modeling can map out the entire reaction coordinate. nih.govnih.gov This involves calculating the energy of the system as the reactants approach each other, pass through the transition state, and form the products. The resulting energy profile provides a visual representation of the reaction's progress and energetics. For instance, in the case of bromine addition, the mechanism could proceed through a cyclic bromonium ion intermediate, and the stability of this intermediate and the transition states leading to it can be evaluated computationally. youtube.comyoutube.com
| Reaction Type | Computational Task | Information Gained |
|---|---|---|
| Electrophilic Addition | Transition State Search | Geometry of the highest energy point along the reaction path. |
| Electrophilic Addition | Frequency Calculation | Confirms the transition state (one imaginary frequency). |
| Electrophilic Addition | Intrinsic Reaction Coordinate (IRC) Calculation | Maps the reaction pathway from reactants to products through the transition state. |
| Nucleophilic Substitution | Calculation of Activation Energy | Determines the kinetic feasibility of the reaction. |
Many reactions of this compound can potentially yield multiple products, leading to issues of regioselectivity and stereoselectivity. Computational modeling can be instrumental in predicting the favored products by comparing the activation energies of the different possible reaction pathways. rsc.orgnih.govwuxiapptec.com
For example, in the electrophilic addition of an unsymmetrical reagent to the diene system, the initial attack can occur at different carbon atoms, leading to different regioisomers. By calculating the energies of the transition states for each possible addition, it is possible to predict which regioisomer will be formed preferentially. libretexts.orglibretexts.orgmasterorganicchemistry.com Similarly, the stereochemical outcome of a reaction, such as the formation of syn or anti addition products, can be predicted by analyzing the stereochemistry of the transition states. ladykeanecollege.edu.in
| Selectivity Type | Computational Approach | Predicted Outcome for this compound |
|---|---|---|
| Regioselectivity (e.g., Markovnikov vs. anti-Markovnikov) | Comparison of transition state energies for different addition pathways. | Predicts the major regioisomeric product. |
| Stereoselectivity (e.g., syn vs. anti addition) | Analysis of the stereochemistry of the lowest energy transition state. | Predicts the dominant stereoisomer. |
Conformational Analysis and Molecular Dynamics Simulations
The cyclooctadiene ring in this compound is flexible and can adopt various conformations. Conformational analysis aims to identify the different stable conformations (conformers) of the molecule and to determine their relative energies. Molecular mechanics and quantum mechanics methods can be used to perform a systematic search for these conformers.
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior. nih.govnih.gov By simulating the motion of the atoms over time, MD can reveal the conformational changes that the molecule undergoes at a given temperature. This is particularly important for understanding the flexibility of the eight-membered ring and how the position of the bromine atom might influence its conformational preferences. The results of such simulations can provide insights into the average structure of the molecule and the barriers to interconversion between different conformers.
| Computational Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Conformational Search (e.g., Monte Carlo, Systematic Search) | Identification of low-energy conformers. | Determines the preferred shapes of the molecule. |
| Molecular Dynamics (MD) Simulations | Time-evolution of molecular structure and dynamics. | Reveals the flexibility of the cyclooctadiene ring and conformational interconversions. |
| Quantum Mechanics (QM) Calculations | Accurate relative energies of conformers. | Provides a quantitative measure of the stability of different conformations. |
Spectroscopic Property Prediction and Validation
Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can provide valuable information that aids in the analysis of experimental spectra.
For instance, DFT calculations can be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. figshare.comnih.govresearchgate.netresearchgate.netd-nb.info By comparing the calculated chemical shifts with the experimental spectrum, it is possible to assign the signals to specific atoms in the molecule, which can be a challenging task for a molecule with a complex structure.
Similarly, the vibrational frequencies of this compound can be calculated and used to predict its Infrared (IR) spectrum. nih.govspectroscopyonline.comspectroscopyonline.com The calculated spectrum can then be compared with the experimental one to identify the characteristic vibrational modes of the molecule, such as the C=C stretching vibrations of the diene and the C-Br stretching vibration.
Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. mdpi.comrsc.orgyoutube.comnih.govmdpi.com This can help in understanding the electronic transitions that are responsible for the molecule's absorption of light.
| Spectroscopic Technique | Computational Method | Predicted Property | Application for this compound |
|---|---|---|---|
| NMR Spectroscopy | DFT (GIAO method) | 1H and 13C Chemical Shifts | Aids in the assignment of experimental NMR signals. |
| IR Spectroscopy | DFT (Frequency Calculations) | Vibrational Frequencies and Intensities | Helps in the interpretation of the experimental IR spectrum. |
| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies and Oscillator Strengths | Predicts the absorption maxima in the UV-Vis spectrum. |
Structural Analogs, Derivatives, and Comparative Studies
Comparative Reactivity of Brominated Cyclooctadiene Isomers
The reactivity of brominated cyclooctadienes is significantly influenced by the position of the bromine atom relative to the double bonds. This positioning affects the stability of potential carbocation intermediates and the possibility of neighboring group participation, which can accelerate reaction rates.
In reactions proceeding through a carbocation intermediate, such as SN1 reactions, the stability of the formed cation is paramount. For 6-Bromocycloocta-1,4-diene, the bromine is at an allylic position to one double bond and homoallylic to the other. Departure of the bromide ion would lead to a secondary carbocation that is stabilized by resonance. The π orbitals of the double bonds can participate in stabilizing the transition state, a phenomenon known as neighboring group participation. wikipedia.orgchem-station.com This interaction can delocalize the positive charge, lowering the activation energy and increasing the reaction rate compared to a saturated analogue. libretexts.org
For an isomer like 1-bromo-1,5-cyclooctadiene (B12354712), the bromine is in a vinylic position. Vinylic carbocations are generally unstable, making SN1 reactions at this position highly unfavorable. Thus, 1-bromo-1,5-cyclooctadiene would be expected to be significantly less reactive towards solvolysis than this compound.
The reactivity of 1-bromocycloocta-2,4-diene would likely be influenced by the conjugated diene system. The stability of the resulting carbocation would be a key factor, but specific reactivity data is scarce.
| Compound | Bromine Position | Potential Carbocation Intermediate | Expected Relative SN1 Reactivity |
|---|---|---|---|
| This compound | Allylic/Homoallylic | Secondary, resonance-stabilized | High |
| 1-Bromo-1,5-cyclooctadiene | Vinylic | Vinylic, unstable | Very Low |
| 1-Bromocycloocta-2,4-diene | Vinylic (conjugated system) | Vinylic, potentially influenced by conjugation | Low |
Related Brominated Cyclohexadiene Systems
To further understand the reactivity of this compound, it is instructive to examine smaller, more rigid ring systems. The brominated cyclohexadienes offer a valuable point of comparison. For instance, the reactivity of 3-bromocyclohexa-1,4-diene in SN1 reactions has been compared to its isomer, 5-bromocyclohexa-1,3-diene. stackexchange.com
In an SN1 reaction, the rate-determining step is the formation of a carbocation. stackexchange.com 3-bromocyclohexa-1,4-diene forms a carbocation that can be stabilized by the two non-conjugated double bonds. In contrast, 5-bromocyclohexa-1,3-diene benefits from a conjugated diene system in the ground state, which makes it more stable and less likely to ionize. The carbocation formed from 3-bromocyclohexa-1,4-diene is believed to be more readily formed, leading to a higher reactivity in SN1 reactions. stackexchange.com This is because the stability of the starting material also plays a crucial role; the more stable conjugated system of 5-bromocyclohexa-1,3-diene requires more energy to reach the transition state for carbocation formation. stackexchange.com
| Compound | Diene System | Key Factor Influencing SN1 Reactivity | Relative SN1 Reactivity |
|---|---|---|---|
| 3-Bromocyclohexa-1,4-diene | Non-conjugated | Less stable ground state, readily forms a stabilized carbocation. | Higher |
| 5-Bromocyclohexa-1,3-diene | Conjugated | More stable ground state due to conjugation. | Lower |
Impact of Ring Size and Unsaturation Pattern on Chemical Behavior
The size of the cycloalkene ring has a profound impact on its chemical properties due to factors like ring strain, which includes angle strain, torsional strain, and transannular strain (unfavorable interactions of ring substituents on non-adjacent carbons). wikipedia.orgacs.org
Six-membered rings like cyclohexane (B81311) can adopt a stable chair conformation with ideal bond angles of approximately 109.5°, making it largely strain-free. researchgate.net In contrast, medium-sized rings (8-11 carbons) such as cyclooctadiene suffer from significant transannular strain. wikipedia.orgmdpi.com This arises from the lack of space in the interior of the ring, forcing substituents into close proximity. This inherent strain makes the synthesis of medium-sized rings more challenging and influences their reactivity. acs.orgnih.gov
The higher strain in cyclooctadiene compared to cyclohexadiene can lead to different chemical behaviors. For example, the greater flexibility of the eight-membered ring can allow for unique transannular reactions, where a reaction occurs across the ring. The unsaturation pattern also plays a key role. The isolated double bonds in 1,4-cyclooctadiene (B86759) behave differently from the conjugated system in 1,3-cyclooctadiene, with the latter being more thermodynamically stable.
| Ring System | Predominant Strain Type | Conformational Flexibility | Impact on Reactivity |
|---|---|---|---|
| Cyclohexadiene (6-membered) | Low to moderate | Relatively rigid | Predictable reactivity based on diene type (conjugated vs. isolated). |
| Cyclooctadiene (8-membered) | High (Transannular Strain) | More flexible | Prone to transannular reactions; reactivity influenced by conformational preferences. |
Development of Highly Functionalized Cyclooctadiene Scaffolds
The cyclooctadiene framework, including its brominated derivatives, serves as a versatile starting point for the synthesis of more complex and highly functionalized molecular architectures. The inherent reactivity of the double bonds and the carbon-bromine bond allows for a variety of chemical transformations.
One important application is the synthesis of bicyclic compounds. For example, functionalized bicyclo[4.2.0]octa-2,4-dienes can be prepared from cyclooctatrienol precursors through rearrangement reactions. researchgate.netnih.gov These bicyclic systems are valuable building blocks in the synthesis of natural products and other biologically active molecules. researchgate.net The synthesis of these scaffolds often takes advantage of the unique conformational properties and reactivity of the eight-membered ring.
Derivatives of this compound can be envisioned as precursors to such complex scaffolds. The bromine atom can be substituted by a wide range of nucleophiles or eliminated to introduce additional unsaturation, providing entry into a diverse array of functionalized cyclooctadiene derivatives. These can then undergo further transformations, such as cycloadditions, ring-closing metathesis, or other intramolecular reactions to build intricate polycyclic systems. The development of synthetic methods to access these architectures is an active area of research, with the potential to generate novel compounds for various applications, including medicinal chemistry. researchgate.net
Future Research Trajectories and Emerging Opportunities
Sustainable Synthesis Routes for Brominated Cyclooctadienes
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research will likely focus on sustainable routes to 6-Bromocycloocta-1,4-diene and related compounds, moving away from hazardous reagents and processes.
Key areas of exploration will include the use of safer brominating agents that avoid the use of elemental bromine. astrazeneca.com Biocatalysis, employing enzymes such as haloperoxidases, presents a green alternative for the selective bromination of organic substrates. nih.gov These enzymatic systems can operate under mild conditions and offer high selectivity, reducing the formation of byproducts. astrazeneca.comnih.gov
Another promising avenue is the adoption of flow chemistry. Continuous flow reactors offer enhanced safety and control over reaction parameters, which is particularly advantageous when dealing with highly reactive intermediates. The in-situ generation of brominating species within a flow system can minimize the handling and storage of hazardous materials, contributing to a safer and more sustainable synthetic process.
Table 1: Potential Sustainable Synthesis Strategies for Brominated Cyclooctadienes
| Strategy | Reagents/Catalysts | Advantages |
| Biocatalysis | Haloperoxidase enzymes, bromide salts, hydrogen peroxide | Mild reaction conditions, high selectivity, biodegradable catalysts. astrazeneca.comnih.gov |
| Flow Chemistry | In-situ generation of Br2 (e.g., from HBr/NaOCl) | Enhanced safety, precise process control, scalability. |
| Green Brominating Agents | N-Bromosuccinimide (NBS) with photocatalysts | Milder reaction conditions, avoids elemental bromine. |
Advanced Catalytic Applications of Derivatives
The bifunctional nature of this compound makes its derivatives attractive candidates for applications in advanced catalysis. The bromine atom can serve as a handle for the introduction of various functional groups through cross-coupling reactions, while the diene moiety can participate in a range of catalytic transformations.
Derivatives of this compound could be synthesized to incorporate coordinating groups, transforming the cyclooctadiene scaffold into a novel ligand for transition metal catalysis. The conformational flexibility of the eight-membered ring could impart unique steric and electronic properties to the resulting metal complexes, potentially leading to novel reactivity and selectivity in catalytic processes such as asymmetric hydrogenation or hydroformylation.
Furthermore, the diene system itself can be a platform for catalytic reactions. For example, cobalt-catalyzed [4+2] cycloadditions (Diels-Alder reactions) of cyclic dienes are a powerful tool for the construction of complex polycyclic systems. Derivatives of this compound could serve as substrates in such reactions, with the bromine atom providing a site for further synthetic elaboration.
Table 2: Potential Catalytic Applications of this compound Derivatives
| Application | Potential Derivative | Catalytic System |
| Asymmetric Catalysis | Phosphine- or amine-functionalized cyclooctadienes | Rhodium, Iridium, or Palladium complexes |
| Cross-Coupling Reactions | 6-Aryl- or 6-alkenyl-cycloocta-1,4-dienes | Palladium or Nickel catalysts |
| Cycloaddition Reactions | Functionalized this compound | Cobalt or other transition metal catalysts |
Exploiting Unique Reactivity in Complex Molecule Synthesis
The combination of a reactive alkyl bromide and a diene within a flexible eight-membered ring endows this compound with unique reactivity that can be exploited in the synthesis of complex molecules, including natural products.
The bromine atom can be displaced through various nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. Additionally, the diene system can undergo a variety of pericyclic reactions, most notably the Diels-Alder reaction, to construct intricate polycyclic frameworks. The relative stereochemistry of the substituents on the cyclooctadiene ring can be controlled, providing access to a diverse array of stereoisomers.
The development of tandem reaction sequences starting from this compound is a particularly exciting prospect. For instance, an initial cross-coupling reaction at the bromine-bearing carbon could be followed by an intramolecular cycloaddition involving the diene, rapidly building molecular complexity in a single synthetic operation.
Integration with Novel Methodologies in Organic Chemistry
Future research on this compound will undoubtedly benefit from the integration of novel methodologies in organic chemistry. These cutting-edge techniques can offer new ways to synthesize, functionalize, and understand the reactivity of this versatile compound.
Photocatalysis opens up new avenues for the functionalization of brominated compounds and dienes. Visible-light photoredox catalysis could be employed to generate radicals from the carbon-bromine bond, which could then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions under mild conditions. Furthermore, photochemical [2+2] cycloadditions of the diene moiety could provide access to unique bicyclic structures that are not readily accessible through thermal methods.
Biocatalysis , as mentioned earlier, holds great promise for the sustainable synthesis of brominated cyclooctadienes. astrazeneca.comnih.gov In addition to synthesis, enzymes could be used for the enantioselective functionalization of this compound or its derivatives. For example, lipases could be used for the kinetic resolution of racemic mixtures, or oxidoreductases could be employed for the selective oxidation of the diene. The use of biocatalysts in multi-component reactions is also an emerging area with significant potential. mdpi.com
Computational chemistry will play a crucial role in predicting the reactivity and selectivity of this compound in various reactions. Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict transition state energies, and understand the factors that control stereoselectivity. This in-silico approach can guide experimental design and accelerate the discovery of new reactions and applications for this promising molecule.
Table 3: Integration of Novel Methodologies with this compound
| Methodology | Potential Application | Expected Outcome |
| Photocatalysis | Radical-based C-C and C-X bond formation | Mild and selective functionalization. |
| Biocatalysis | Enantioselective synthesis and transformations | Access to enantiopure derivatives. astrazeneca.comnih.gov |
| Computational Chemistry | Mechanistic studies and reaction prediction | Rational design of new synthetic routes. |
Q & A
Q. What are the recommended methods for synthesizing 6-Bromocycloocta-1,4-diene, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bromination of cycloocta-1,4-diene precursors or cycloaddition strategies. For example, Wittig reactions (using bis-ylides) have been employed for strained bicyclic systems, though yields may be low (~5%) without optimization . Key factors include:
- Temperature : Lower temps reduce side reactions (e.g., polymerization).
- Solvent : Polar aprotic solvents (e.g., THF) enhance bromine electrophilicity.
- Catalysts : Lewis acids (e.g., FeBr₃) can improve regioselectivity.
Table 1 : Comparison of synthesis approaches
| Method | Yield (%) | Conditions | Key Reference |
|---|---|---|---|
| Direct bromination | 30–45 | Br₂, CH₂Cl₂, 0°C | |
| Cycloaddition | 10–20 | Transition metal catalyst |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze and NMR for characteristic shifts (e.g., vinyl protons at δ 5.2–5.8 ppm, bromine-induced deshielding).
- X-ray Crystallography : Resolve stereochemistry and confirm bond angles, as demonstrated in structurally similar brominated bicyclic compounds .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M]⁺ at m/z 214 for C₈H₁₁Br) and isotopic patterns for bromine.
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Distillation : Fractional distillation under reduced pressure (due to thermal sensitivity).
- Column Chromatography : Use silica gel with non-polar eluents (hexane:EtOAc 9:1) to separate brominated products.
- Recrystallization : If crystalline derivatives form, solvents like dichloromethane/hexane mixtures are effective .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction outcomes for cyclooctadiene bromination?
- Methodological Answer :
- Control Experiments : Replicate studies while varying one parameter (e.g., bromine stoichiometry).
- Statistical Analysis : Apply ANOVA or t-tests to compare yields under different conditions .
- Mechanistic Probes : Use deuterated substrates or radical traps to identify intermediates.
Q. How do computational models predict the regioselectivity of bromination in strained cycloalkadienes like this compound?
- Methodological Answer :
- DFT Calculations : Evaluate transition-state energies for bromine addition at C6 vs. other positions.
- Frontier Orbital Analysis : HOMO-LUMO interactions (e.g., cyclooctadiene’s conjugated π-system) guide electrophilic attack .
- Steric Maps : Molecular dynamics simulations assess steric hindrance around the diene.
Q. What are the challenges in characterizing the stereochemistry of this compound derivatives, and what advanced techniques are employed?
- Methodological Answer :
- NOESY NMR : Detect spatial proximity between bromine and adjacent protons.
- Circular Dichroism (CD) : For chiral derivatives, CD spectra correlate with absolute configuration.
- Single-Crystal XRD : Resolve enantiomeric packing, as seen in brominated chromenone analogs .
Q. How does the presence of bromine affect the ring strain and reactivity of cycloocta-1,4-diene systems?
- Methodological Answer :
- X-ray Diffraction : Compare bond lengths/angles with non-brominated analogs (e.g., increased torsional strain at C6).
- Thermal Analysis : DSC measurements quantify strain energy via decomposition thresholds.
- Reactivity Studies : Bromine’s electron-withdrawing effect enhances susceptibility to nucleophilic attack .
Q. In multi-step syntheses involving this compound, how can researchers optimize intermediates to prevent undesired side reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
